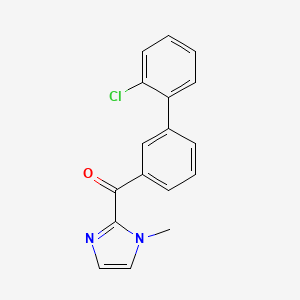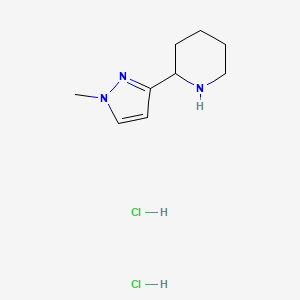
(2'-chlorobiphenyl-3-yl)(1-methyl-1H-imidazol-2-yl)methanone
描述
(2'-chlorobiphenyl-3-yl)(1-methyl-1H-imidazol-2-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is also known as CMI and is a synthetic derivative of biphenyl, which is a common organic compound. CMI has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
The mechanism of action of CMI is not fully understood. However, it is believed that CMI interacts with metal ions and forms stable complexes. These complexes can then interact with biological molecules and modulate their activity. CMI has also been shown to have antioxidant properties, which may contribute to its biological activity.
Biochemical and Physiological Effects:
CMI has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. CMI has also been shown to have anti-inflammatory and analgesic effects. Additionally, CMI has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
CMI has several advantages for use in laboratory experiments. It is a stable compound that can be easily synthesized and purified. It also has a high affinity for metal ions, which makes it useful for the detection of metal ions in biological samples. However, CMI has some limitations. It is not water-soluble, which limits its use in aqueous systems. Additionally, CMI has not been extensively studied in vivo, which limits its potential applications in biological systems.
未来方向
There are several future directions for research on CMI. One direction is to investigate the potential use of CMI in the treatment of neurodegenerative diseases. Another direction is to explore the use of CMI as a fluorescent probe for the detection of metal ions in biological samples. Additionally, further research is needed to understand the mechanism of action of CMI and its potential applications in other areas of scientific research.
In conclusion, (2'-chlorobiphenyl-3-yl)(1-methyl-1H-imidazol-2-yl)methanone is a chemical compound that has shown promising results in scientific research applications. It has unique chemical properties that make it useful in various research areas. Further research is needed to fully understand the potential applications of CMI in scientific research.
科学研究应用
CMI has been used in various scientific research applications due to its unique chemical properties. It has been used as a ligand in the synthesis of metal complexes for catalytic reactions. CMI has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, CMI has been used as a precursor for the synthesis of other biologically active compounds.
属性
IUPAC Name |
[3-(2-chlorophenyl)phenyl]-(1-methylimidazol-2-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2O/c1-20-10-9-19-17(20)16(21)13-6-4-5-12(11-13)14-7-2-3-8-15(14)18/h2-11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWPNOZUNYADQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(=O)C2=CC=CC(=C2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-methyl-5-[(methylamino)methyl]-2-pyrimidinamine dihydrochloride](/img/structure/B3808136.png)

![{2-[(2-methyl-8-quinolinyl)oxy]ethyl}amine dihydrochloride hydrate](/img/structure/B3808144.png)

![2-(1H-benzimidazol-1-yl)-N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]acetamide](/img/structure/B3808169.png)
![2,3-dimethyl-7-({5-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-2-furyl}methyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B3808171.png)
![4-chloro-1-methyl-3-{1-[(1-methyl-1H-pyrazol-4-yl)methyl]-4-phenyl-1H-imidazol-5-yl}-1H-pyrazole](/img/structure/B3808174.png)
![N-{1-[2-(4-methoxyphenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-furamide](/img/structure/B3808177.png)
![3-[(cyclohexylamino)methyl]-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B3808190.png)
![1-cyclohexyl-4-{[3-(3,4,5-trimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-piperazinone](/img/structure/B3808197.png)
![2-[1-cyclohexyl-4-(3-methoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B3808198.png)
![4-[(4-methyl-1H-pyrazol-1-yl)methyl]piperidine dihydrochloride](/img/structure/B3808202.png)
![[3-(benzyloxy)benzyl]amine hydrochloride hydrate](/img/structure/B3808213.png)
![3-[{[5-(hydroxymethyl)-2-furyl]methyl}(methyl)amino]-N-methylpropanamide](/img/structure/B3808218.png)